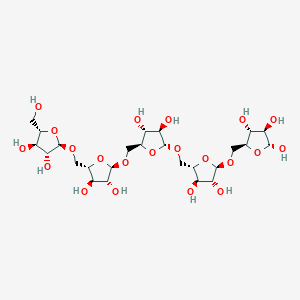

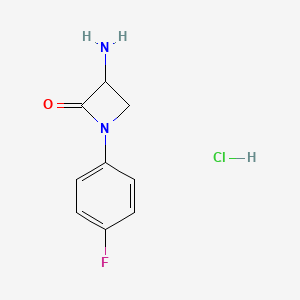

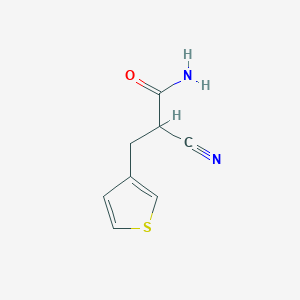

![molecular formula C11H9F3O2 B1377706 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1214790-49-4](/img/structure/B1377706.png)

3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Overview

Description

“3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be related to “2-Methyl-4-(trifluoromethyl)phenylboronic acid” and “(E)-3-[4-(Trifluoromethyl)-phenyl]-2-propenoic-acid, methylester” based on the search results23.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used for the synthesis of related compounds4. However, the specific synthesis process for “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is not readily available in the public domain1.Molecular Structure Analysis

The molecular structure of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is not explicitly provided in the search results. However, related compounds such as “(E)-3-[4-(Trifluoromethyl)-phenyl]-2-propenoic-acid, methylester” have been analyzed using techniques like NMR and MS (GC)3.Chemical Reactions Analysis

The specific chemical reactions involving “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not detailed in the search results. However, related compounds have been studied for their reactivity4.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not explicitly listed in the search results. However, it’s mentioned that the compound is a powder and should be stored at room temperature1.Scientific Research Applications

Crystal Structure Analysis

A study by Swenson et al. confirmed the cis assignment for the title compound through crystal structure analysis, highlighting the formation of a hydrogen-bonded dimer with different conformations of the molecules in the unit.

Synthesis and Properties

Research by Kotteswaran et al. on the synthesis of a related compound, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, involved condensation reactions and characterized the structure and electronic properties through various spectroscopic analyses.

Potential Antileukotrienic Agents

Jampílek et al. described the synthesis of compounds as new potential antileukotrienic drugs, emphasizing the specific conditions required for the synthesis and the evaluation of their biological activities.

Chemical Reactions and Modifications

A study by Yu and Simon explored the hydroxylation and halogen addition to the carbon-carbon double bond of related acids, detailing the synthesis of various derivatives and their stereochemical outcomes.

Palladium-Catalysed Cross-Coupling

Abarbri et al. presented a method for selectively preparing 3,3-disubstituted prop-2-enoic acids via palladium-catalysed cross-coupling, highlighting the mild experimental conditions and good yields.

Safety And Hazards

The safety and hazards associated with “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not detailed in the search results. However, it’s mentioned that the compound has a GHS07 signal word, indicating that it may cause certain health hazards1.

Future Directions

The future directions for research and applications of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” are not specified in the search results. However, given its structural similarity to other compounds, it could potentially be explored for various applications in organic synthesis2.

Please note that this analysis is based on the limited information available from the search results and may not fully capture all aspects of “3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid”. For a more comprehensive analysis, consulting primary literature or a subject matter expert may be necessary.

properties

IUPAC Name |

3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLDBCKDYMZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)

methanol](/img/structure/B1377642.png)

![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)